Technical Whitepaper: 2-Amino-1-(piperidin-1-yl)butan-1-one (CAS 1218077-28-1) in CNS Drug Discovery
Technical Whitepaper: 2-Amino-1-(piperidin-1-yl)butan-1-one (CAS 1218077-28-1) in CNS Drug Discovery
Executive Summary
2-Amino-1-(piperidin-1-yl)butan-1-one (CAS 1218077-28-1) is a highly specialized α -amino amide building block[1]. Structurally derived from the condensation of 2-aminobutyric acid (AABA) and piperidine, this molecule serves as a privileged pharmacophore in neuropharmacology and agrochemistry[2]. By replacing the primary amide found in traditional anticonvulsants (e.g., levetiracetam) with a lipophilic piperidine ring, this scaffold restricts conformational flexibility and optimizes blood-brain barrier (BBB) permeability. This guide provides an in-depth analysis of its physicochemical properties, mechanistic rationale in drug design, and self-validating synthetic protocols.
Physicochemical Profiling & Structural Analysis
To effectively utilize CAS 1218077-28-1 in structure-activity relationship (SAR) studies, researchers must understand its baseline physicochemical metrics[1]. The tertiary amide linkage fundamentally alters the hydrogen-bonding network of the parent amino acid, lowering the topological polar surface area (tPSA) to a range highly favorable for passive CNS diffusion.
Table 1: Key Physicochemical and Structural Properties
| Property | Value | Structural Implication |
| Chemical Name | 2-Amino-1-(piperidin-1-yl)butan-1-one | N/A |
| CAS Registry Number | 1218077-28-1 | N/A |
| Molecular Formula | C9H18N2O | N/A |
| Molecular Weight | 170.25 g/mol | < 500 Da (Lipinski Rule of 5 compliant) |
| SMILES String | CCC(N)C(=O)N1CCCCC1 | Enables computational docking studies |
| tPSA (Estimated) | ~46.1 Ų | Optimal for BBB penetration (< 90 Ų) |
| Hydrogen Bond Donors | 1 (Primary Amine) | Reduces desolvation penalty during binding |
| Hydrogen Bond Acceptors | 2 (Carbonyl O, Amine N) | Facilitates target protein interactions |
Mechanistic Rationale in Drug Design: The α -Amino Amide Scaffold
The merging of functionalized amino acids with α -amino amides has historically yielded compounds with profound anticonvulsant and neuroprotective activities[3]. The AABA core is a known precursor to several blockbuster central nervous system (CNS) agents[4].
Causality in Scaffold Selection: Why modify the AABA core with a piperidine ring? Primary amides are susceptible to rapid enzymatic hydrolysis in vivo. By incorporating the nitrogen into a 6-membered piperidine heterocycle, the amide bond is sterically shielded, dramatically enhancing metabolic stability. Furthermore, the lipophilic bulk of the piperidine ring forces the α -ethyl group into a specific spatial orientation, which is critical for engaging hydrophobic pockets in targets such as the Synaptic Vesicle Glycoprotein 2A (SV2A) or voltage-gated sodium channels.
Fig 1. Structural rationale for merging 2-aminobutyric acid with piperidine for CNS penetration.
Synthetic Methodologies & Experimental Protocols
The synthesis of 2-Amino-1-(piperidin-1-yl)butan-1-one requires precise control over the highly reactive α -amine to prevent self-condensation (diketopiperazine formation) or racemization. The following protocol utilizes a Boc-protection strategy.
Fig 2. Step-by-step synthetic workflow for CAS 1218077-28-1 via HATU-mediated coupling.
Protocol 1: HATU-Mediated Amide Coupling
Causality: HATU is explicitly chosen over standard EDC/HOBt coupling. The secondary nature of piperidine introduces significant steric hindrance. HATU generates a highly reactive HOAt-active ester that overcomes this steric barrier while suppressing the racemization of the α -chiral center.
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Activation: Dissolve Boc-2-aminobutanoic acid (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere. Cool the reaction flask to 0 °C.
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Catalysis: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes to allow the active ester to fully form.
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Substitution: Add piperidine (1.2 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours.
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Workup: Quench the reaction with ice water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃, and brine to remove the urea byproducts generated by HATU. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
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Self-Validation Checkpoint: TLC (Hexane:EtOAc 1:1) should reveal complete consumption of the starting material. Staining with ninhydrin will show a UV-inactive, ninhydrin-negative spot (indicating a protected amine).
Protocol 2: Anhydrous Acidolytic Cleavage
Causality: Deprotecting the Boc group using aqueous acids (like TFA/H₂O or aqueous HCl) is a critical error. The resulting free base is highly water-soluble and will be lost during aqueous extraction. Using 4M HCl in anhydrous dioxane forces the product to precipitate cleanly as a stable hydrochloride salt, bypassing the need for column chromatography.
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Acidolysis: Dissolve the crude Boc-protected intermediate in a minimal volume of anhydrous Dichloromethane (DCM).
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Cleavage: Add 4M HCl in Dioxane (10.0 eq) dropwise at room temperature. Stir vigorously for 2 hours.
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Isolation: Monitor for the cessation of gas evolution (isobutylene and CO₂). Concentrate the mixture under reduced pressure to a thick oil.
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Precipitation: Triturate the oil with cold, anhydrous diethyl ether. The product will crash out as a white crystalline solid. Filter the solid, wash with additional ether, and dry under a high vacuum.
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Self-Validation Checkpoint: The immediate formation of a white precipitate upon the addition of diethyl ether confirms successful salt formation.
Analytical Validation
To ensure the structural integrity and purity of the synthesized CAS 1218077-28-1 (Hydrochloride salt), the following analytical parameters must be met.
Table 2: Expected Analytical Data for Validation
| Analytical Technique | Target Parameter | Expected Signal / Observation |
| ¹H NMR (400 MHz, D₂O) | α -CH (1H, triplet) | ~4.20 ppm (Shifted downfield due to adjacent ammonium ion) |
| Piperidine -CH₂- (4H, multiplet) | ~3.30 - 3.60 ppm (Protons adjacent to the amide nitrogen) | |
| Ethyl -CH₃ (3H, triplet) | ~0.95 ppm | |
| LC-MS (ESI+) | [M+H]⁺ Ion | m/z 171.2 (Base peak) |
| FT-IR (ATR) | Carbonyl Stretch (C=O) | ~1640 cm⁻¹ (Characteristic of a tertiary amide) |
| Amine Stretch (N-H) | Broad band ~2900-3200 cm⁻¹ (Indicative of primary ammonium salt) |
References
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Title : Merging the Structural Motifs of Functionalized Amino Acids and α -Amino Amides Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]
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Title : Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons Source : Molecules (MDPI) URL :[Link]
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Title : L-2-Aminobutanamide (CAS 7324-11-0) Source : LookChem URL :[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 4. lookchem.com [lookchem.com]
